![molecular formula C14H14Te B14417593 [(2-Phenylethyl)tellanyl]benzene CAS No. 81609-30-5](/img/structure/B14417593.png)
[(2-Phenylethyl)tellanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Phenylethyl)tellanyl]benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with phenylethyl halides. One common method is the reaction of diphenyl ditelluride with phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound hydride
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
[(2-Phenylethyl)tellanyl]benzene has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tellurium bonds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and oxidation processes.
Mécanisme D'action
The mechanism of action of [(2-Phenylethyl)tellanyl]benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form coordination complexes with transition metals, facilitating catalytic processes. Additionally, the phenylethyl group can participate in π-π interactions with aromatic systems, enhancing the compound’s reactivity and selectivity in certain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl ditelluride: A related compound with two phenyl groups bonded to tellurium.
Phenylethyl telluride: Similar structure but with a single phenyl group and an ethyl group bonded to tellurium.
Benzyl telluride: Contains a benzyl group bonded to tellurium.
Uniqueness
[(2-Phenylethyl)tellanyl]benzene is unique due to the presence of both a phenylethyl group and a benzene ring bonded to tellurium This structure imparts distinct electronic and steric properties, making it a versatile reagent in organic synthesis and catalysis
Propriétés
Numéro CAS |
81609-30-5 |
|---|---|
Formule moléculaire |
C14H14Te |
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
2-phenylethyltellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
VFZGFNMVTPLLNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC[Te]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


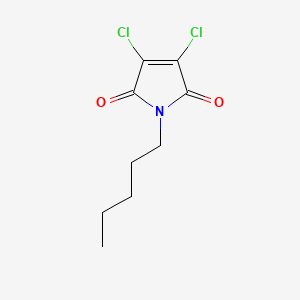
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
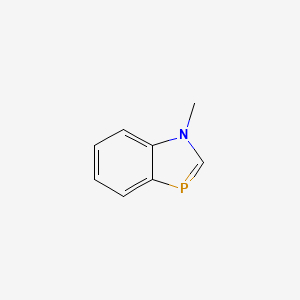

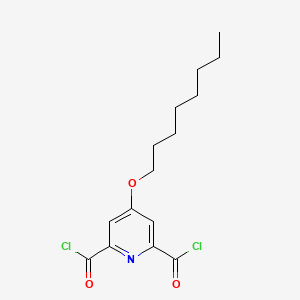
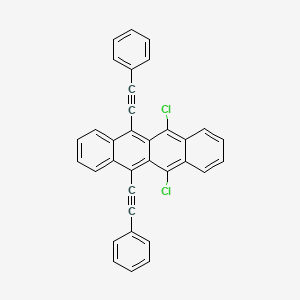

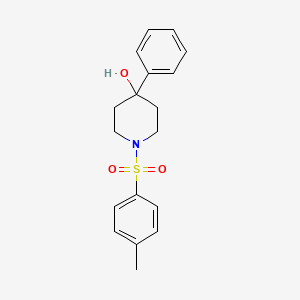
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
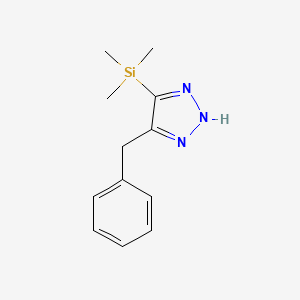


![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
